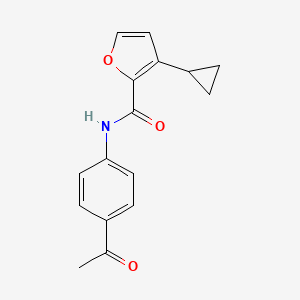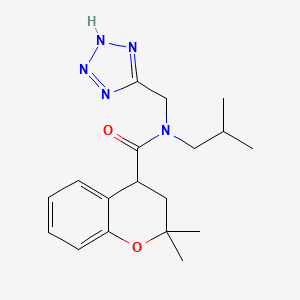
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide, also known as ACPC, is a chemical compound with potential applications in scientific research. ACPC is a member of the furan carboxamide family, which has been studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide involves its interaction with the NMDA receptor complex. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide binds to a specific site on the NMDA receptor, enhancing its activity and increasing the influx of calcium ions into the neuron. This leads to the activation of various signaling pathways involved in synaptic plasticity, learning, and memory. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has also been shown to modulate the activity of other ion channels and receptors, such as the alpha7 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of glutamate and GABA levels in the brain, the regulation of oxidative stress and inflammation, and the activation of various signaling pathways involved in synaptic plasticity and neuroprotection. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has also been shown to have effects on cardiovascular function, such as the reduction of blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide also has some limitations, such as its limited solubility in water and its susceptibility to degradation under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide and its potential applications in scientific research. One direction is the development of more efficient and scalable synthesis methods for N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide and other furan carboxamide compounds. Another direction is the investigation of the effects of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide on other neurotransmitter systems and ion channels, such as the GABAergic system and the voltage-gated calcium channels. Additionally, the potential therapeutic applications of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression, warrant further investigation.
Synthesemethoden
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylamine with 2-furancarboxylic acid, followed by acetylation of the resulting amine with acetic anhydride. The final compound is obtained through purification and isolation steps. The synthesis of N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been reported in several publications, and the yield and purity of the compound can be optimized through various modifications of the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been studied for its potential applications in neuroscience research, particularly in the modulation of glutamatergic neurotransmission. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has been shown to enhance the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity. N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide has also been shown to have neuroprotective effects, reducing neuronal damage and death in various models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10(18)11-4-6-13(7-5-11)17-16(19)15-14(8-9-20-15)12-2-3-12/h4-9,12H,2-3H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVJKBPZNMAVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CO2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-cyclopropylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methylamino]-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B7434995.png)
![N,N-dimethyl-3-[[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methylamino]methyl]-6-(trifluoromethyl)pyridin-2-amine](/img/structure/B7435002.png)
![(3,5-Difluoro-4-hydroxyphenyl)-[4-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7435010.png)
![[(3aR,7aS)-3a,7a-bis(hydroxymethyl)-1,3,4,5,6,7-hexahydroisoindol-2-yl]-(2,3-difluoro-4-hydroxyphenyl)methanone](/img/structure/B7435019.png)
![N-[4-[[2-hydroxy-2-(4-methoxyphenyl)propyl]carbamoylamino]phenyl]propanamide](/img/structure/B7435033.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![1-[3-(Hydroxymethyl)cyclobutyl]-3-[5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7435040.png)
![1-[[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3-(3-propanoylphenyl)urea](/img/structure/B7435041.png)
![4-oxo-N-(3-propanoylphenyl)-2,3,6,7,9,9a-hexahydropyrimido[2,1-c][1,4]oxazine-1-carboxamide](/img/structure/B7435044.png)

![3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7435065.png)